

# Trestolone Demonstrates a Faster Metabolic Clearance Rate Than Testosterone

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Compound of Interest		
Compound Name:	Trestolone Acetate	
Cat. No.:	B1199451	Get Quote

A comprehensive review of available pharmacokinetic data indicates that Trestolone ( $7\alpha$ -methyl-19-nortestosterone, MENT) is cleared from the body at a significantly faster rate than Testosterone. This difference is primarily attributed to Trestolone's negligible binding to Sex Hormone-Binding Globulin (SHBG), a protein that binds to Testosterone in the bloodstream and prolongs its circulation.

For researchers and drug development professionals, understanding the metabolic clearance rate (MCR) is crucial for determining dosage regimens, predicting bioavailability, and assessing the potential for systemic accumulation. The data presented below, compiled from multiple independent studies, provides a quantitative comparison of the MCR for Trestolone and Testosterone.

## **Comparative Metabolic Clearance Rates**



Compound	Metabolic Clearance Rate (MCR)	Key Findings
Trestolone (MENT)	1790 ± 140 L/day to 2360 L/day	Studies consistently report a rapid metabolic clearance.[1] [2] The average terminal half-life has been calculated at approximately 40 minutes.[2]
Testosterone	812 ± 64 L/day to 1272 ± 168 L/day	MCR is influenced by factors such as age and ethnicity.[3] For instance, middle-aged men exhibit a lower MCR compared to younger men.[3]

# **Experimental Protocols**

The metabolic clearance rates for Trestolone and Testosterone have been determined through distinct experimental methodologies, as detailed below.

## **Trestolone MCR Determination**

The metabolic clearance rate of Trestolone was determined following a single intravenous bolus injection in healthy male subjects. The protocol involved the following key steps:

- Administration: A single intravenous bolus of 500 micrograms of Trestolone was administered to each participant.
- Blood Sampling: Blood samples were collected at frequent intervals, with the first sample taken at 3 minutes post-injection, and continued until the compound was undetectable (around 180 minutes).
- Analysis: Serum concentrations of Trestolone were quantified using a validated radioimmunoassay (RIA).
- Calculation: The MCR was calculated from the exponential decline of serum Trestolone concentrations over time.



dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[IV Bolus Administration of Trestolone] --> B{Frequent Blood Sampling}; B --> C[Serum Trestolone Quantification via RIA]; C --> D[Calculation of MCR from Concentration Decline]; A[IV Bolus Administration of Trestolone] --fillcolor="#4285F4", fontcolor="#FFFFFF" B --fillcolor="#FBBC05", fontcolor="#202124" C --fillcolor="#34A853", fontcolor="#FFFFFF" D --fillcolor="#EA4335", fontcolor="#FFFFFF" }

Figure 1. Experimental workflow for determining the metabolic clearance rate of Trestolone.

### **Testosterone MCR Determination**

The MCR of Testosterone is typically determined using a constant infusion of a stable isotopelabeled form of the hormone. This method allows for the assessment of clearance under steady-state conditions.

- Infusion: A constant infusion of trideuterated Testosterone (d3-T) is administered intravenously.
- Blood Sampling: Blood samples are collected at baseline and at multiple time points during the infusion to ensure steady-state concentrations are achieved.
- Analysis: Serum concentrations of both the labeled (d3-T) and unlabeled (d0-T) Testosterone
  are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Calculation: The MCR is calculated based on the infusion rate of d3-T and its steady-state concentration in the serum.

dot graph LR { node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Experimental Protocol" direction LR A[Constant IV Infusion of d3-Testosterone] --> B(Blood Sampling at Steady State); B --> C{LC-MS/MS Analysis of d3-T and d0-T}; C --> D[MCR Calculation]; end A -- style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"; B -- style=filled, fillcolor="#202124"; C -- style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"; D -- style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"; }

Figure 2. Constant infusion method for Testosterone MCR determination.

## Signaling Pathways and Metabolic Differences



The primary reason for the observed difference in the metabolic clearance rates of Trestolone and Testosterone lies in their interaction with SHBG.

dot graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fontcolor="#FFFFF"]; T [label="Testosterone", fillcolor="#4285F4"]; MENT [label="Trestolone (MENT)", fillcolor="#EA4335"]; SHBG [label="SHBG", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism [label="Metabolism & Clearance", shape=diamond, style=filled, fillcolor="#34A853"];

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Figure 3. Differential binding to SHBG influences metabolic clearance.

Testosterone binds with high affinity to SHBG, which acts as a carrier protein in the bloodstream. This binding effectively creates a circulating reservoir of Testosterone, protecting it from rapid metabolism by the liver and other tissues, thus leading to a lower MCR. In contrast, Trestolone does not bind significantly to SHBG. This lack of binding leaves a larger fraction of circulating Trestolone free and available for rapid metabolism and clearance, resulting in a much shorter half-life and a higher MCR. This fundamental difference in plasma protein binding is a key determinant of their distinct pharmacokinetic profiles.

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## References

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